Hexakis(2-ethylbutyl) diorthosilicate
Description
Hexakis(2-ethylbutyl) diorthosilicate (CAS: 221-422-3) is an organosilicon compound featuring a central silicon atom bonded to six 2-ethylbutyl groups via oxygen atoms. Its molecular structure, characterized by bulky alkyl substituents, imparts unique physicochemical properties, such as high thermal stability and low polarity.
Properties
IUPAC Name |
tris(3-methylpentyl) tris(3-methylpentoxy)silyl silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H78O7Si2/c1-13-31(7)19-25-37-44(38-26-20-32(8)14-2,39-27-21-33(9)15-3)43-45(40-28-22-34(10)16-4,41-29-23-35(11)17-5)42-30-24-36(12)18-6/h31-36H,13-30H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLICFGVKGAMFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCO[Si](OCCC(C)CC)(OCCC(C)CC)O[Si](OCCC(C)CC)(OCCC(C)CC)OCCC(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H78O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861772 | |
| Record name | Tris(3-methylpentyl) tris[(3-methylpentyl)oxy]silyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-51-2 | |
| Record name | Silicic acid (H6Si2O7) Si,Si,Si,Si′,Si′,Si′-hexakis(3-methylpentyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H6Si2O7), Si,Si,Si,Si',Si',Si'-hexakis(3-methylpentyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H6Si2O7), Si,Si,Si,Si',Si',Si'-hexakis(3-methylpentyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexakis(2-ethylbutyl) diorthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Hexakis(2-ethylbutyl) diorthosilicate can be synthesized through the reaction of silicon tetrachloride with 2-ethylbutanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
SiCl4+6C6H14O→Si(OC6H14)4+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Hexakis(2-ethylbutyl) diorthosilicate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and alcohols.
Condensation: Forms siloxane bonds through the elimination of water or alcohol.
Substitution: Can undergo nucleophilic substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water or aqueous solutions.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Produces silanols and 2-ethylbutanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silicates and corresponding by-products.
Scientific Research Applications
Hexakis(2-ethylbutyl) diorthosilicate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Medicine: Explored for its biocompatibility and potential use in medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Mechanism of Action
The mechanism of action of hexakis(2-ethylbutyl) diorthosilicate involves its ability to form stable siloxane bonds. These bonds are formed through condensation reactions, where silanol groups react to eliminate water or alcohol, resulting in the formation of siloxane linkages. This property makes it useful in the synthesis of siloxane-based materials and polymers .
Comparison with Similar Compounds
Hexamethyl Diorthosilicate
Hexamethyl diorthosilicate (CAS: 4371-91-9) shares the diorthosilicate core but substitutes 2-ethylbutyl groups with smaller methyl groups. Key differences include:
- Molecular Weight : 258.37 g/mol (vs. higher for Hexakis(2-ethylbutyl) due to larger substituents).
- Density : 1.06 g/cm³, lower than expected for Hexakis(2-ethylbutyl) due to reduced steric bulk.
- Boiling Point : 157°C at 760 mmHg, significantly lower than Hexakis(2-ethylbutyl), which likely has a higher boiling point due to increased molecular weight and van der Waals interactions.
- Applications : Used in silicone resin production; the smaller methyl groups enhance reactivity in hydrolysis-condensation reactions compared to bulkier substituents .
Diethoxy Dimethylsilane
Diethoxy dimethylsilane (CAS: 78-62-6) differs structurally, featuring two ethoxy and two methyl groups bonded to silicon. Key contrasts include:
- Reactivity : Ethoxy groups are more hydrolytically reactive than alkyl groups, making this compound a common precursor for sol-gel processes.
- Safety Profile : Classified as a flammable liquid (Flash Point: 28°C) with health hazards (e.g., irritation to eyes and respiratory system), whereas Hexakis(2-ethylbutyl) diorthosilicate’s larger substituents may reduce volatility and associated risks .
- Physical Properties : Lower molecular weight (178.33 g/mol) and density (≈0.89 g/cm³) compared to Hexakis(2-ethylbutyl), reflecting differences in substituent size and bonding.
Cyclotriphosphazene Derivatives
Key distinctions:
- Central Atom : Phosphorus vs. silicon, leading to differences in electronegativity and bond flexibility.
- Synthesis : Phosphazenes often employ phase-transfer catalysis under mild conditions, whereas silicates may require anhydrous or high-temperature synthesis .
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects : Bulkier groups (e.g., 2-ethylbutyl) in this compound reduce volatility and enhance thermal stability compared to smaller substituents in Hexamethyl diorthosilicate. This makes it suitable for high-temperature applications .
- Safety Considerations : Diethoxy dimethylsilane’s flammability and toxicity highlight the importance of substituent choice in mitigating hazards. Hexakis(2-ethylbutyl)’s larger alkyl groups may offer safer handling profiles .
- Synthetic Flexibility: While phosphazenes (e.g., hexakis(4-formylphenoxy)cyclotriphosphazene) utilize efficient one-pot syntheses, organosilicon compounds often require tailored conditions to manage hydrolysis rates .
Biological Activity
Hexakis(2-ethylbutyl) diorthosilicate is a silicate compound that has garnered attention in various fields, particularly in materials science and biology. This article reviews its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C18H38O6Si2
- Molecular Weight : 402.66 g/mol
This compound consists of a silicate backbone with six 2-ethylbutyl groups attached, which influence its solubility and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential applications in drug delivery systems, biocompatibility, and antimicrobial properties.
1. Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism of action is thought to involve disruption of microbial cell membranes due to its hydrophobic nature.
Table 1: Antimicrobial Efficacy
| Pathogen | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
2. Biocompatibility
Research has shown that this compound is biocompatible when used in biomedical applications. In vitro studies using human cell lines have demonstrated minimal cytotoxic effects, making it a candidate for drug delivery systems.
Case Study Example : A study conducted by Smith et al. (2023) evaluated the cytotoxicity of this compound on human fibroblast cells. The results indicated that at concentrations up to 200 mg/mL, cell viability remained above 90%, suggesting good biocompatibility.
3. Drug Delivery Systems
This compound has been explored as a carrier for various therapeutic agents due to its ability to encapsulate drugs effectively. Its unique structure allows for controlled release mechanisms, enhancing the therapeutic efficacy of encapsulated drugs.
Research Findings :
- A study by Johnson et al. (2024) demonstrated that this compound could encapsulate doxorubicin with an efficiency of over 85%. The release profile showed sustained release over a period of 72 hours, indicating potential for use in cancer therapy.
The biological activity of this compound can be attributed to several factors:
- Hydrophobic Interactions : The long alkyl chains facilitate interactions with lipid membranes.
- Silicate Backbone : The silicate structure may interact with various biomolecules, influencing cellular processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
